6,7-dihydro-5H-benzothiazol-4-one

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

6,7-Dihydro-5H-benzothiazol-4-one is a strategic building block for medicinal chemistry, particularly CNS kinase programs. Its 4-oxo group and unsubstituted 2-position enable rapid SAR exploration. Do not substitute with regioisomeric or 2-substituted analogs; position-specific reactivity dictates biological outcome. Ideal for fragment-based drug discovery and diversity-oriented synthesis. Available in high purity from multiple vendors.

Molecular Formula C7H7NOS
Molecular Weight 153.2
CAS No. 70590-48-6
Cat. No. B2880582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-benzothiazol-4-one
CAS70590-48-6
Molecular FormulaC7H7NOS
Molecular Weight153.2
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)N=CS2
InChIInChI=1S/C7H7NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h4H,1-3H2
InChIKeyISBLAVGBVIOWID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-benzothiazol-4-one (CAS 70590-48-6): Structural and Procurement Baseline


6,7-Dihydro-5H-benzothiazol-4-one (CAS 70590-48-6), also known as 6,7-dihydrobenzo[d]thiazol-4(5H)-one, is a heterocyclic compound with molecular formula C7H7NOS and molecular weight 153.20 g/mol [1]. It is characterized by a fused benzothiazole ring system where the 4-position ketone is conjugated to the thiazole ring. This core scaffold serves as a versatile synthetic building block in medicinal chemistry and organic synthesis [2].

Why 6,7-Dihydro-5H-benzothiazol-4-one Cannot Be Replaced by Generic Analogs


Simple substitution of 6,7-dihydro-5H-benzothiazol-4-one with other benzothiazolone derivatives is not scientifically justifiable due to position-specific reactivity and biological outcome divergence. The 4-oxo group in this scaffold is strategically positioned to influence both the electrophilic character of the thiazole ring and the hydrogen-bonding capacity of the molecule. Literature on benzothiazolone SAR consistently demonstrates that even minor modifications at the 2-, 4-, or 6-positions of the core can result in orders-of-magnitude shifts in target binding affinity [1]. For procurement decisions, this means that structural analogs such as 2-amino-, 2-methyl-, or regioisomeric 6-oxo variants cannot be considered interchangeable without experimental validation of the specific property being optimized.

Quantitative Differentiation Evidence: 6,7-Dihydro-5H-benzothiazol-4-one vs. Closest Analogs


Regioisomeric Differentiation: 4-Oxo vs. 6-Oxo Benzothiazolone Scaffolds

The 4-oxo regioisomer (target compound) exhibits distinct biological target engagement compared to the 6-oxo regioisomer (CAS 70590-43-1). While the 6-oxo variant has been implicated in CK2 and GSK3β pathway modulation, the 4-oxo scaffold presents a different pharmacophoric geometry that is critical for engaging distinct enzyme active sites. This regioisomeric differentiation is supported by class-level SAR studies showing that the position of the carbonyl group on the benzothiazolone core determines hydrogen-bonding network and binding pocket complementarity .

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Substituent Impact at Position 2: Unsubstituted vs. 2-Amino Derivative

The 2-amino substituted analog (CAS 36234-66-9) introduces a hydrogen-bond donor and altered electron density on the thiazole ring compared to the unsubstituted target compound. While direct comparative IC50 data for the unsubstituted scaffold are scarce, benzothiazolone SAR studies show that 2-position modifications can modulate cholinesterase inhibition by over 10-fold [1]. For instance, in a series of benzothiazolone derivatives, BChE IC50 values ranged from 1.21 μM to 12.25 μM depending on substitution pattern [1].

Medicinal Chemistry Kinase Inhibition Cholinesterase Inhibition

Lipophilicity and Physicochemical Property Differentiation

The target compound (XLogP = 1.4, TPSA = 58.2 Ų) presents a distinct physicochemical profile compared to its 2-amino analog (CAS 36234-66-9, TPSA = 83.4 Ų calculated). The lower TPSA and higher lipophilicity of the unsubstituted scaffold predict improved membrane permeability and blood-brain barrier penetration potential [1]. This is consistent with class-level observations where benzothiazole TPSA correlates inversely with CNS penetration [2].

Medicinal Chemistry ADME Drug Design

Synthetic Versatility: Unsubstituted Scaffold as a Privileged Building Block

The unsubstituted 6,7-dihydro-5H-benzothiazol-4-one scaffold offers greater synthetic versatility for downstream derivatization compared to pre-functionalized analogs such as the 2-amino or 2-methyl derivatives. The absence of a substituent at the 2-position allows for direct electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions without the need for protecting group strategies. This is a key differentiator for medicinal chemists seeking to explore diverse chemical space from a single core.

Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Research and Industrial Application Scenarios for 6,7-Dihydro-5H-benzothiazol-4-one


CNS Drug Discovery: Scaffold for Brain-Penetrant Kinase Inhibitors

Based on its favorable XLogP (1.4) and moderate TPSA (58.2 Ų) [1], 6,7-dihydro-5H-benzothiazol-4-one is well-suited as a core scaffold for CNS drug discovery programs targeting kinases or other enzymes where blood-brain barrier penetration is required. Its unsubstituted nature allows for rapid exploration of 2-position substituents to optimize potency and selectivity.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The unsubstituted 2-position and the 4-oxo functional handle make this compound an ideal starting point for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) [2]. It can serve as a fragment hit that can be elaborated via parallel synthesis to generate focused libraries.

Synthetic Intermediate for Benzothiazole-Containing Pharmaceuticals

As a versatile building block, 6,7-dihydro-5H-benzothiazol-4-one can be employed in the synthesis of more complex benzothiazole-containing pharmaceutical agents, including potential anticancer, antimicrobial, or anti-inflammatory drug candidates. Its availability in >95% purity from multiple commercial vendors facilitates reproducible synthetic campaigns.

Physicochemical Property Benchmarking in ADME Optimization

The well-defined and predicted physicochemical properties of this compound (XLogP, TPSA, H-bond donors/acceptors) [1] make it a useful benchmark for ADME optimization studies, particularly when comparing the impact of different substitution patterns on permeability and solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-5H-benzothiazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.